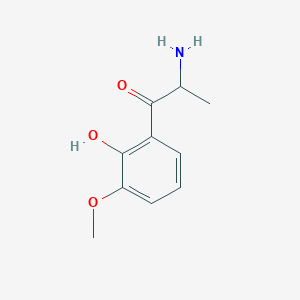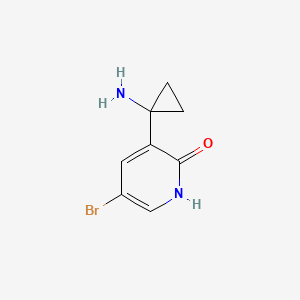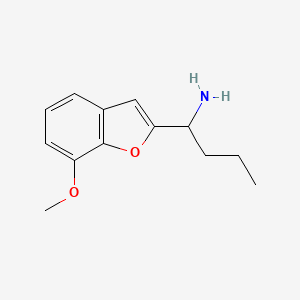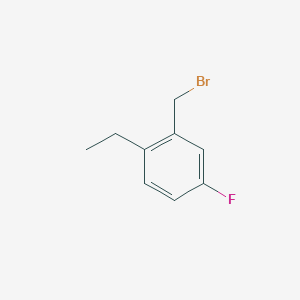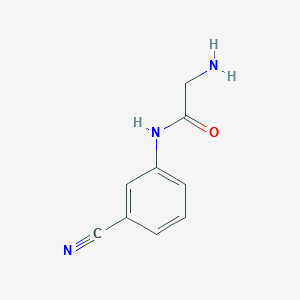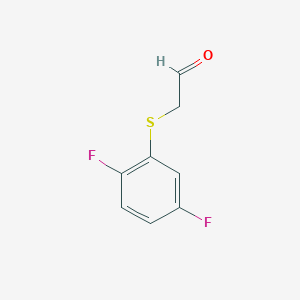
2-((2,5-Difluorophenyl)thio)acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2,5-Difluorophenyl)thio)acetaldehyde is an organic compound characterized by the presence of a difluorophenyl group attached to a thioacetaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,5-Difluorophenyl)thio)acetaldehyde typically involves the reaction of 2,5-difluorothiophenol with acetaldehyde under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the thioether linkage. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes the use of larger reaction vessels, continuous flow reactors, and automated systems to ensure consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
2-((2,5-Difluorophenyl)thio)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens (e.g., bromine) and catalysts such as iron(III) chloride (FeCl₃).
Major Products Formed
Oxidation: 2-((2,5-Difluorophenyl)thio)acetic acid.
Reduction: 2-((2,5-Difluorophenyl)thio)ethanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-((2,5-Difluorophenyl)thio)acetaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((2,5-Difluorophenyl)thio)acetaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s effects are mediated through the formation of covalent bonds with these targets, leading to alterations in their activity and function. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Difluorophenyl isothiocyanate
- 2-(2,5-Difluorophenyl)ethanamine
Uniqueness
2-((2,5-Difluorophenyl)thio)acetaldehyde is unique due to the presence of both the difluorophenyl and thioacetaldehyde moieties, which confer distinct chemical reactivity and potential biological activities. Compared to similar compounds, it offers a unique combination of properties that make it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C8H6F2OS |
|---|---|
Molecular Weight |
188.20 g/mol |
IUPAC Name |
2-(2,5-difluorophenyl)sulfanylacetaldehyde |
InChI |
InChI=1S/C8H6F2OS/c9-6-1-2-7(10)8(5-6)12-4-3-11/h1-3,5H,4H2 |
InChI Key |
CGYIACRMTYFPJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)SCC=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


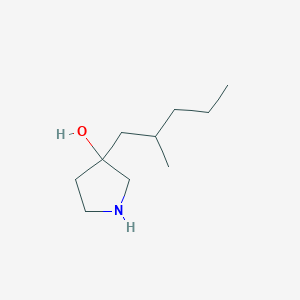
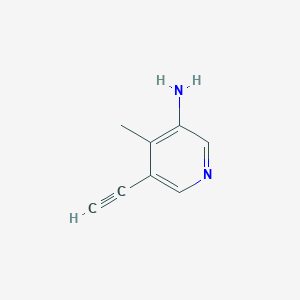
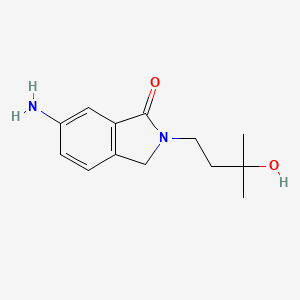
![3,3-Difluoro-1-azaspiro[3.3]heptane](/img/structure/B13561218.png)
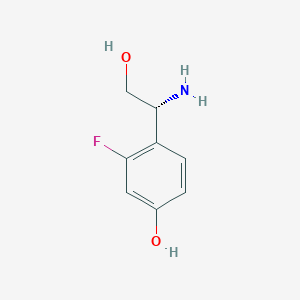
![2-{4-[(Tert-butoxy)carbonyl]morpholin-3-yl}pyrimidine-4-carboxylic acid](/img/structure/B13561224.png)
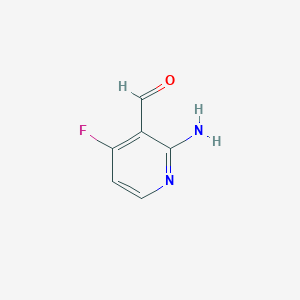
![N-[3-(aminomethyl)cyclobutyl]ethane-1-sulfonamide hydrochloride](/img/structure/B13561237.png)
